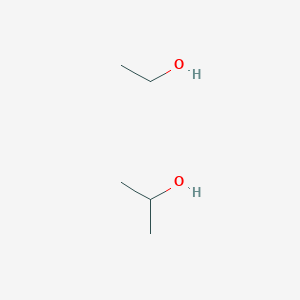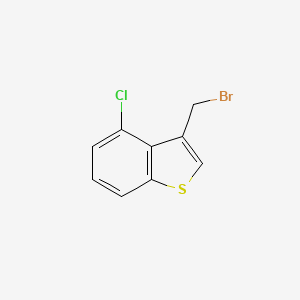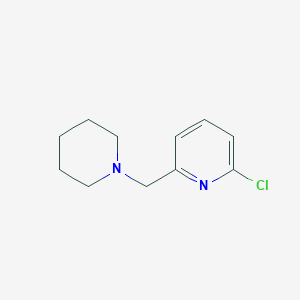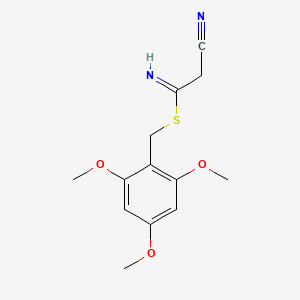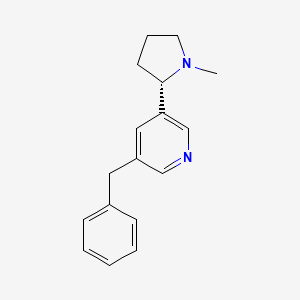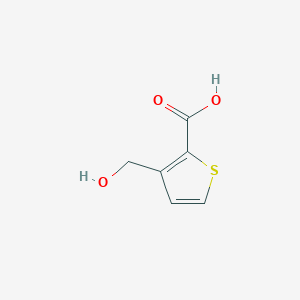
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- is a heterocyclic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- can be achieved through several methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction between ynones or ynoates and 2-mercapto acetate . This method is known for its efficiency in generating thiophene derivatives.
Industrial Production Methods
Industrial production of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield thiophene-2,3-dicarboxylic acid, while substitution reactions can introduce functional groups such as halogens or alkyl groups into the thiophene ring.
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-Methyl-2-thiophenecarboxylic acid: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Thiophenecarboxylic acid, 3-(hydroxymethyl)- is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
14300-67-5 |
|---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9) |
InChI Key |
PRAILKFQHXJMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CO)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
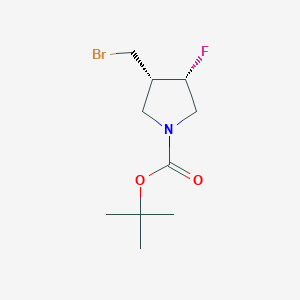

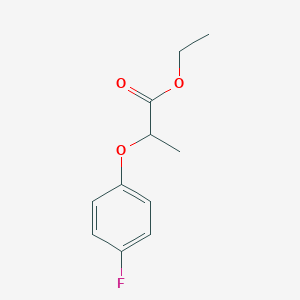
![{3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B8566780.png)

